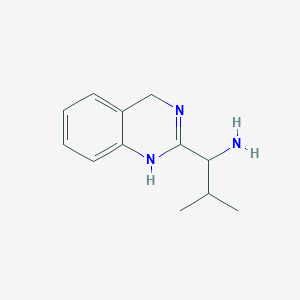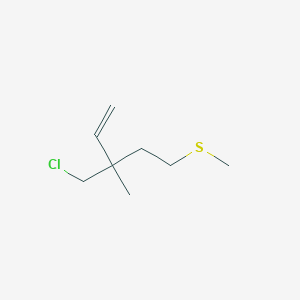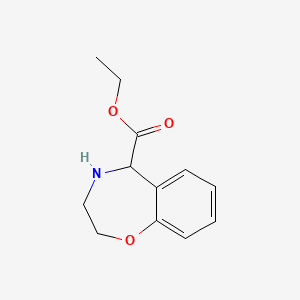
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cathepsin K, an enzyme involved in bone resorption. The compound forms hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme, thereby reducing its activity. This inhibition leads to decreased bone resorption and increased bone mineral density .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Cyclohexyl derivatives: Compounds with a cyclohexyl group exhibit similar chemical properties but may differ in their reactivity and applications.
Uniqueness
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide is unique due to its specific combination of a piperidine ring and a cyclohexyl group with a hydroxyl substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(3-hydroxycyclohexyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h9-11,13,15H,1-8H2,(H,14,16) |
InChI Key |
CUBSTJGNHJTPLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


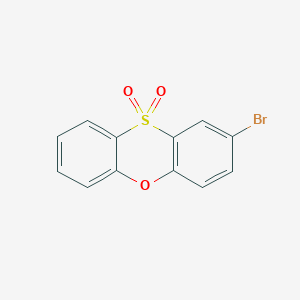
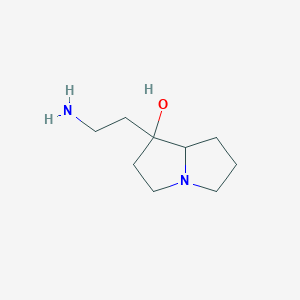
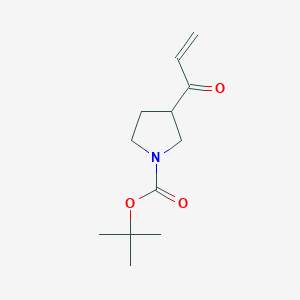
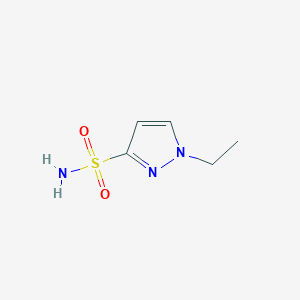
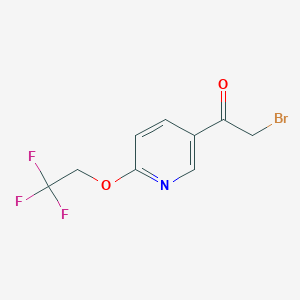

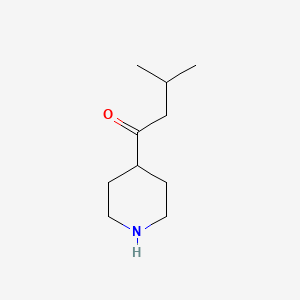
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
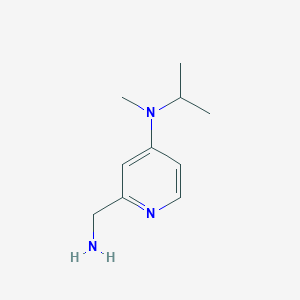
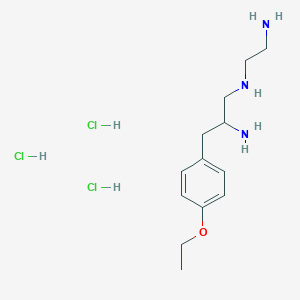
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine](/img/structure/B15253487.png)
